3-Hydroxy-2-methylpyridine
Overview
Description
3-Hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine and is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is also a derivative of vitamin B6, which highlights its biological significance .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylpyridine, also known as 2-Methylpyridin-3-ol, is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
This compound interacts with its target enzyme, catalyzing a chemical reaction. The substrates of this enzyme are this compound-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
This compound participates in the vitamin B6 metabolism . It is converted into pyridoxal phosphate, which is a coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Pharmacokinetics
It is known that the compound is involved in enzymatic reactions, suggesting that it is metabolized in the body .
Result of Action
The action of this compound results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products play crucial roles in various biochemical processes, including energy production and the regulation of cellular redox state.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of cofactors such as FAD is necessary for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase to function . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methylpyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving this compound-5-carboxylate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the Vitamin B6 metabolism pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-acetylfuran with ammonia in methanol. The reaction mixture is heated to 170°C for 16 hours in a high-temperature digestion tank. After the reaction, the mixture is filtered, decolorized with activated carbon, and the solvent is removed to obtain a gray solid. This solid is then recrystallized from 50% ethanol-water to yield pure this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial process also involves stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using N-bromosuccinimide to yield 2,4-dibromo-3-hydroxy-6-methylpyridine.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-Hydroxy-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pyrimidines and other heterocyclic compounds.
Biology: As a derivative of vitamin B6, it plays a role in various enzymatic reactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methyl-3-hydroxypyridine
- 3-Hydroxy-2-iodo-6-methylpyridine
- 5-Hydroxy-2-methylpyridine
Uniqueness: 3-Hydroxy-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a vitamin B6 derivative further enhances its significance in biological systems.
Properties
IUPAC Name |
2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149907 | |
Record name | 2-Methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-25-1 | |
Record name | 3-Hydroxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpyridin-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |
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Record name | 2-Methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLPYRIDIN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxy-2-methylpyridine?
A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol. [, , ]
Q2: Are there any available spectroscopic data for this compound?
A2: Yes, researchers have extensively studied the spectroscopic characteristics of this compound using techniques like Fourier transform infrared (FTIR), FT-Raman (FTR), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide valuable insights into the vibrational modes, structural features, and electronic properties of the molecule. [, ]
Q3: Does this compound exhibit any catalytic properties?
A3: While this compound itself is not recognized for its catalytic properties, it serves as a building block for synthesizing various ligands used in metal complexes. These complexes demonstrate promising catalytic activities, particularly in reactions like catechol oxidation and sulfide ion sensing. [, ]
Q4: Can you elaborate on the application of this compound-based metal complexes in catalysis?
A4: Researchers have synthesized copper(II) complexes with Schiff base ligands derived from this compound. These complexes exhibit notable catalytic activity in the aerial oxidation of 3,5-ditertiarybutylcatechol (DTBC) to its corresponding quinone (DTBQ), mimicking the activity of catecholase enzymes. [, ]
Q5: How do structural modifications of this compound affect its activity?
A5: Introducing substituents or modifying the core structure of this compound significantly impacts its chemical properties and biological activities. For instance, incorporating electron-donating or -withdrawing groups can modulate the molecule's electron density, affecting its coordination behavior with metal ions and influencing the catalytic properties of the resulting complexes. [, ]
Q6: Are there specific examples of structural modifications and their effects on biological activity?
A6: Studies have shown that incorporating this compound into Schiff base ligands with different substituents can significantly alter the DNA-binding affinity and catecholase activity of the resulting copper(II) complexes. [] Additionally, attaching an adamantyl group to the molecule has led to the development of potentially bioactive compounds. []
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Various analytical methods are used to study this compound, including:* Spectroscopy: FTIR, FT-Raman, and NMR spectroscopy help elucidate the molecule's structure and properties. [, ]* Chromatography: High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), enables separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, ]* Electrochemical Techniques: Cyclic voltammetry is useful for studying the redox behavior of this compound-based metal complexes. []
Q8: Is there any information available on the environmental impact and degradation of this compound?
A8: While this compound has been detected in environmental samples like ambient air particulate matter (PM10), particularly in industrial and urban areas, [] limited data are available regarding its specific ecotoxicological effects and degradation pathways. Further research is needed to fully assess its environmental impact and develop appropriate mitigation strategies.
Q9: What are some of the key milestones in the research of this compound?
A9: Research on this compound spans diverse fields, with milestones including:* Early synthesis and characterization: Initial studies focused on the synthesis, isolation, and spectroscopic characterization of the molecule. []* Discovery of its presence in biological systems: Researchers identified this compound as a metabolite of Vitamin B6, expanding its relevance to biological processes. [, ] * Exploration of its coordination chemistry: Investigations into the coordination behavior of this compound with various metal ions led to the development of metal complexes with interesting catalytic properties. [, ] * Application in materials science: Incorporation of this compound into sensors and other materials has demonstrated its potential in diverse applications. []
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